molecular formula C16H15N3O4 B2784656 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 955807-42-8

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2784656
CAS No.: 955807-42-8
M. Wt: 313.313
InChI Key: VRBGFQZODCBVAJ-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a synthetic organic compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound is of high value for biological screening and structure-activity relationship (SAR) studies due to its potential multi-target pharmacological profile. The core 1,3,4-oxadiazole ring is a privileged structure in drug design, known for its metabolic stability and ability to engage in hydrogen bonding with biological targets . Compounds based on this scaffold have demonstrated a wide spectrum of biological activities, with particular prominence in anticancer research. Specifically, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of crucial cancer-related enzymes and proteins, including thymidylate synthase, telomerase, and histone deacetylase (HDAC), which are vital for cell proliferation and survival . The furan-2-yl substituent at the 5-position of the oxadiazole ring is an additional heterocyclic component that can influence the compound's electronic properties and binding affinity. Beyond oncology applications, the 1,3,4-oxadiazole core is a common feature in several classes of antibacterial agents . The azomethine (C=N) linkage within the ring is often cited as crucial for antibacterial activity. The molecular framework of this reagent, which combines a 1,3,4-oxadiazole with a furan and a methoxy-methylphenyl acetamide group, makes it a versatile intermediate for developing novel inhibitors against opportunistic bacterial strains, including those resistant to commonly used antibiotics . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-8-11(5-6-12(10)21-2)9-14(20)17-16-19-18-15(23-16)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBGFQZODCBVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the proteinaldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various pathologies related to diabetes and inflammation.

Mode of Action

Compounds with similar structures, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, are known to exhibit a broad spectrum of biological activities. They are often involved in interactions with various enzymes and receptors, leading to changes in cellular processes.

Biochemical Pathways

Given the potential target of aldose reductase, it could be inferred that the compound may influence thepolyol pathway . This pathway is involved in glucose metabolism and its dysregulation can lead to complications in diabetes and other metabolic disorders.

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C15H15N3O3\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_3

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The oxadiazole moiety is particularly notable for its ability to modulate enzyme activity and influence receptor interactions, which can lead to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling pathways.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazoles possess significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor cell proliferation in various cancer cell lines .
  • Antimicrobial Activity : The presence of the furan ring enhances the antimicrobial properties of the compound. In vitro assays indicate effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Umesha et al. (2009)Demonstrated that oxadiazole derivatives showed significant inhibition of cancer cell lines with IC50 values in low micromolar ranges .
Recent Review (2023)Highlighted the broad spectrum of activities exhibited by 1,3,4-oxadiazole derivatives including anticancer, antimicrobial, and anti-inflammatory effects .
MDPI Review (2022)Discussed structure-activity relationships (SAR) indicating that modifications on the phenyl ring enhance biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The table below highlights key structural analogs and their distinguishing features:

Compound Name (Source) Key Structural Differences vs. Target Compound Molecular Weight (g/mol) Biological Activity
Target Compound 4-methoxy-3-methylphenyl acetamide ~331.35* Not explicitly reported
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Sulfamoyl benzamide substituent; cyclohexyl-ethyl group - Antifungal (C. albicans)
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 2-methoxyphenyl vs. 4-methoxy-3-methylphenyl 331.35 Not reported
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (Compound 8) Benzodioxol-tetrahydronaphthalenyl substituent - Anticancer (A549, C6 cells); MMP-9 inhibition
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Indolylmethyl-oxadiazole; chloro-methylphenyl 428.5 LOX, α-glucosidase, BChE inhibition

*Molecular weight estimated based on structurally similar compounds (e.g., ).

Pharmacological Activity

Antifungal Activity
  • LMM11 : Demonstrated efficacy against Candida albicans via thioredoxin reductase inhibition. The sulfamoyl benzamide group likely enhances target binding compared to acetamide derivatives .
Anticancer Activity
  • Compound 8 (): Exhibited cytotoxicity against A549 lung adenocarcinoma and C6 glioma cells, with MMP-9 inhibition as a proposed mechanism. The tetrahydronaphthalenyl group may enhance lipophilicity and membrane penetration .
  • Target Compound : The 4-methoxy-3-methylphenyl group could modulate solubility and receptor interactions, though anticancer activity remains unexplored.
Enzyme Inhibition
  • 8t, 8u, 8v, 8w () : Varied substituents (chloro, ethoxy, nitro) on the phenyl acetamide moiety influenced activity against LOX, α-glucosidase, and BChE. Electron-withdrawing groups (e.g., nitro in 8v) may enhance enzyme binding .
  • Target Compound : The 4-methoxy group (electron-donating) might favor interactions with enzymes requiring polar interactions, though experimental validation is needed.

Physicochemical Properties

  • In contrast, the methoxy group in the target compound may balance solubility and permeability .
  • Steric Effects : The 3-methyl group in the target compound introduces steric hindrance, which could limit binding to certain targets compared to unsubstituted analogs like the 2-methoxyphenyl derivative .

Q & A

Q. What are the optimized synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide, and how do reaction conditions impact yield?

The synthesis typically involves cyclization of furan-2-carbohydrazine derivatives with substituted phenylacetic acids under dehydrating conditions. Key steps include oxadiazole ring formation via hydrazide intermediates and subsequent coupling reactions. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical; for example, using DMF as a solvent and K₂CO₃ as a base improves yields by 15–20% compared to acetone-based systems . Purity is enhanced via recrystallization in ethanol, as noted in multi-step protocols .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–7.5 ppm for furan and phenyl groups) and acetamide NH signals (δ 10.2–10.8 ppm).
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 369.4) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

Standard assays include:

  • Antimicrobial Activity : Disk diffusion against S. aureus and E. coli (MIC determination via broth microdilution) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Potential : Carrageenan-induced rat paw edema model to assess anti-exudative activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR studies reveal that:

  • Furan substitution : Electron-rich furans (e.g., 2-methylfuran) improve antimicrobial activity by 30% compared to unsubstituted analogs .
  • Methoxy positioning : Para-methoxy groups on the phenyl ring enhance solubility and binding to COX-2 active sites, as shown in docking studies .
  • Oxadiazole modifications : Replacing sulfur with selenium in the oxadiazole ring increases anticancer potency but reduces metabolic stability .

Q. What computational methods are suitable for predicting target interactions and resolving contradictory bioactivity data?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes like COX-2 or acetylcholinesterase. For example, furan-oxadiazole hybrids show stronger hydrogen bonding with COX-2 (ΔG = -9.2 kcal/mol) than triazole analogs .
  • MD Simulations : GROMACS-based 100-ns trajectories assess stability of ligand-protein complexes, explaining discrepancies in IC₅₀ values across cell lines .
  • QSAR Models : Use descriptors like logP and polar surface area to correlate substituent effects with anti-inflammatory activity (R² > 0.85 in MLR models) .

Q. How can conflicting data on cytotoxicity and selectivity be resolved methodologically?

  • Assay Standardization : Compare results using identical cell lines (e.g., NCI-60 panel) and normalization to positive controls (e.g., doxorubicin).
  • Metabolic Profiling : LC-MS/MS identifies metabolites responsible for off-target effects in hepatic microsomes .
  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Derivatives with SI > 3 are prioritized for in vivo testing .

Methodological Considerations for Data Contradictions

Q. What strategies validate synthetic reproducibility when yields vary across studies?

  • Reaction Monitoring : Use TLC/HPLC to track intermediate formation (e.g., hydrazide intermediates at Rf = 0.5 in ethyl acetate/hexane) .
  • Catalyst Screening : Test alternatives like Pd/C or NiCl₂ for coupling steps, which may resolve yield disparities (e.g., 65% vs. 45% with K₂CO₃) .

Q. How to address inconsistencies in biological activity across similar analogs?

  • Dose-Response Curves : Ensure assays use 6–8 concentration points to avoid false negatives.
  • Biological Replicates : Perform triplicate experiments with fresh compound batches to rule out degradation .
  • Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that explain variability .

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